ethyl 1-benzyl-6-bromo-5-hydroxy-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate
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Overview
Description
ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a synthetic indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by functionalization at various positions to introduce the benzyl, bromo, hydroxy, and piperidinylmethyl groups. Common reagents used in these steps include brominating agents, protecting groups, and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromo group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the bromo position.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution at the bromo position could introduce various functional groups.
Scientific Research Applications
ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-BENZYL-5-HYDROXY-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE: Lacks the bromo group.
ETHYL 1-BENZYL-6-BROMO-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE: Lacks the hydroxy group.
Uniqueness
The presence of both the bromo and hydroxy groups in ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H27BrN2O3 |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-6-bromo-5-hydroxy-2-(piperidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H27BrN2O3/c1-2-30-24(29)23-18-13-22(28)19(25)14-20(18)27(15-17-9-5-3-6-10-17)21(23)16-26-11-7-4-8-12-26/h3,5-6,9-10,13-14,28H,2,4,7-8,11-12,15-16H2,1H3 |
InChI Key |
RLGMVLVGRXFWMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)CC3=CC=CC=C3)CN4CCCCC4 |
Origin of Product |
United States |
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